molecular formula C16H22ClNO4 B13916723 tert-butyl 5-chloro-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate

tert-butyl 5-chloro-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B13916723
M. Wt: 327.80 g/mol
InChI Key: ZNWDZOHQYMPSFJ-UHFFFAOYSA-N
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Description

2-Boc-5-chloro-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound belonging to the tetrahydroisoquinoline family. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a chlorine atom, and two methoxy groups on the tetrahydroisoquinoline core. Tetrahydroisoquinolines are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Boc-5-chloro-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from commercially available precursors. One common method involves the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline core .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using high-yield reactions, minimizing purification steps, and employing continuous flow chemistry techniques to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

2-Boc-5-chloro-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted tetrahydroisoquinolines and their oxidized or reduced derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Boc-5-chloro-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is unique due to the combination of the Boc protecting group, chlorine atom, and methoxy groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and research applications .

Properties

Molecular Formula

C16H22ClNO4

Molecular Weight

327.80 g/mol

IUPAC Name

tert-butyl 5-chloro-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C16H22ClNO4/c1-16(2,3)22-15(19)18-7-6-11-10(9-18)8-12(20-4)14(21-5)13(11)17/h8H,6-7,9H2,1-5H3

InChI Key

ZNWDZOHQYMPSFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C(=C(C=C2C1)OC)OC)Cl

Origin of Product

United States

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